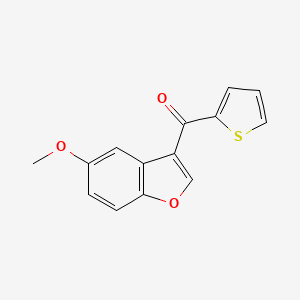![molecular formula C26H28N4O4 B11546126 N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11546126.png)
N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-{2-[cyclohexyl(méthyl)amino]-5-nitrophényl}méthylidène]-2-(naphtalén-1-yloxy)acétohydrazide est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N'-[(E)-{2-[cyclohexyl(méthyl)amino]-5-nitrophényl}méthylidène]-2-(naphtalén-1-yloxy)acétohydrazide implique généralement plusieurs étapes :
Formation de l’hydrazone : Cette étape implique la réaction d’un aldéhyde ou d’une cétone avec l’hydrazine ou une hydrazine substituée pour former l’hydrazone.
Introduction du groupe cyclohexyl(méthyl)amino :
Introduction du groupe nitro : Le groupe nitro est généralement introduit par des réactions de nitration utilisant des réactifs comme l’acide nitrique ou un mélange nitrant.
Couplage final : La dernière étape consiste à coupler les composés intermédiaires pour former le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe cyclohexyl(méthyl)amino.
Réduction : Le groupe nitro peut être réduit en groupe amine dans des conditions appropriées.
Substitution : Le composé peut subir diverses réactions de substitution, en particulier au niveau des cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants incluent l’hydrogène gazeux avec un catalyseur, ou des hydrures métalliques comme le borohydrure de sodium.
Substitution : Les réactifs courants incluent les halogènes, les nucléophiles et les électrophiles dans des conditions appropriées.
Principaux produits
Oxydation : Les produits peuvent inclure des dérivés oxydés du groupe cyclohexyl(méthyl)amino.
Réduction : Les produits peuvent inclure des dérivés aminés du groupe nitro.
Substitution : Les produits peuvent inclure divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde ou réactif dans les dosages biochimiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux avec des propriétés uniques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de N'-[(E)-{2-[cyclohexyl(méthyl)amino]-5-nitrophényl}méthylidène]-2-(naphtalén-1-yloxy)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut exercer ses effets par :
Liaison aux enzymes ou aux récepteurs : Modulation de leur activité.
Interaction avec les voies cellulaires : Affectation de processus comme la signalisation cellulaire, l’apoptose ou l’expression génique.
Comparaison Avec Des Composés Similaires
Composés similaires
Analogues de N'-[(E)-{2-[cyclohexyl(méthyl)amino]-5-nitrophényl}méthylidène]-2-(naphtalén-1-yloxy)acétohydrazide : Composés avec des structures similaires mais des substituants différents.
Hydrazones : Composés avec des groupes fonctionnels hydrazone similaires.
Nitroaromatiques : Composés avec des groupes nitro similaires sur les cycles aromatiques.
Unicité
N'-[(E)-{2-[cyclohexyl(méthyl)amino]-5-nitrophényl}méthylidène]-2-(naphtalén-1-yloxy)acétohydrazide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Formule moléculaire |
C26H28N4O4 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
N-[(E)-[2-[cyclohexyl(methyl)amino]-5-nitrophenyl]methylideneamino]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C26H28N4O4/c1-29(21-10-3-2-4-11-21)24-15-14-22(30(32)33)16-20(24)17-27-28-26(31)18-34-25-13-7-9-19-8-5-6-12-23(19)25/h5-9,12-17,21H,2-4,10-11,18H2,1H3,(H,28,31)/b27-17+ |
Clé InChI |
JAYXNPANCAYVJH-WPWMEQJKSA-N |
SMILES isomérique |
CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11546055.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11546069.png)


![N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11546081.png)
![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-[(E)-(4-methoxyphenyl)methylidene]benzene-1,2-diamine](/img/structure/B11546086.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546089.png)

![3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11546095.png)


![(3E)-N-(4-bromophenyl)-3-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11546122.png)
![N-[(1E)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11546134.png)
